

The Structure and Function of N-Decanoyl-DL-homoserine lactone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.[1] This process regulates a variety of physiological activities, including biofilm formation, virulence factor production, and antibiotic resistance. **N-Decanoyl-DL-homoserine lactone** (C10-HSL) is a member of the AHL family characterized by a 10-carbon acyl chain. This technical guide provides a comprehensive overview of the structure, physicochemical properties, biological activity, and relevant experimental protocols for **N-Decanoyl-DL-homoserine lactone**.

Chemical Structure and Physicochemical Properties

N-Decanoyl-DL-homoserine lactone consists of a homoserine lactone ring N-acylated with a decanoic acid tail. The chemical structure and key identifiers are provided below.

Chemical Structure:

Table 1: Physicochemical and Identification Data for N-Decanoyl-DL-homoserine lactone



Property	Value	Reference
Molecular Formula	C14H25NO3	[2]
Molecular Weight	255.35 g/mol	[2][3]
IUPAC Name	N-(2-oxooxolan-3- yl)decanamide	[3]
CAS Number	106983-36-2	[2][3]
Melting Point	111-114 °C	[4]
Solubility	Soluble in ethanol (~5 mg/ml), DMSO (~20 mg/ml), DMF (~30 mg/ml), and water (10 mg/ml at 25°C).	

Biological Activity

N-Decanoyl-DL-homoserine lactone is a signaling molecule primarily involved in bacterial quorum sensing. Its biological activity is concentration-dependent and can influence various cellular processes in both prokaryotic and eukaryotic organisms.

Table 2: Biological Activity of N-Decanoyl-DL-homoserine lactone

Biological Process	Organism/Syst em	Observed Effect	Concentration	Reference
Quorum Sensing	Chromobacteriu m violaceum	Inhibition of violacein production	1 mg/mL	[5]
Root Growth	Arabidopsis thaliana	Inhibition of primary root growth	0-75 μΜ	[6]

While specific EC₅₀ or IC₅₀ values for **N-Decanoyl-DL-homoserine lactone** are not readily available in the literature, related N-acyl homoserine lactones have been shown to activate



their cognate LuxR-type receptors with half-maximal effective concentrations in the nanomolar to low micromolar range. For example, 3-oxo-C12-HSL has a half-maximal concentration of 65 nM for inducing a LasR-based biosensor.[4] Analogs such as N-decanoyl cyclopentylamide have been shown to inhibit quorum sensing with IC $_{50}$ values in the micromolar range (80-90 μ M).[7]

Signaling Pathway

The canonical signaling pathway for N-acyl homoserine lactones involves the Luxl/LuxR-type quorum sensing system. A Luxl-family synthase produces the AHL, which diffuses across the bacterial cell membrane. At a threshold concentration, the AHL binds to its cognate LuxR-family transcriptional regulator, inducing a conformational change that promotes dimerization and binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[8]

Caption: General signaling pathway of N-acyl homoserine lactone-mediated quorum sensing.

Experimental Protocols Synthesis of N-Decanoyl-DL-homoserine lactone

A common method for the synthesis of N-acyl homoserine lactones involves the coupling of the corresponding fatty acid with L-homoserine lactone.[9]

Materials:

- Decanoic acid
- L-homoserine lactone hydrobromide
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- 5% HCl aqueous solution



- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve decanoic acid and L-homoserine lactone hydrobromide in dichloromethane.
- Add DMAP to the solution and stir for 15 minutes at room temperature.
- Add EDC (or DCC) dropwise to the reaction mixture.
- Stir the reaction mixture for 24 hours at room temperature.
- Wash the reaction mixture with 5% aqueous HCl solution and extract with ethyl acetate.
- Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/MeOH).[9]

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay utilizes a mutant strain of C. violaceum (e.g., CV026) that is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. Putative quorum sensing inhibitors can be tested for their ability to antagonize this response.

Materials:

- Chromobacterium violaceum indicator strain (e.g., CV026)
- · Luria-Bertani (LB) agar and broth



- Exogenous N-hexanoyl-L-homoserine lactone (C6-HSL)
- N-Decanoyl-DL-homoserine lactone (as a potential inhibitor)
- · Sterile petri dishes and soft agar

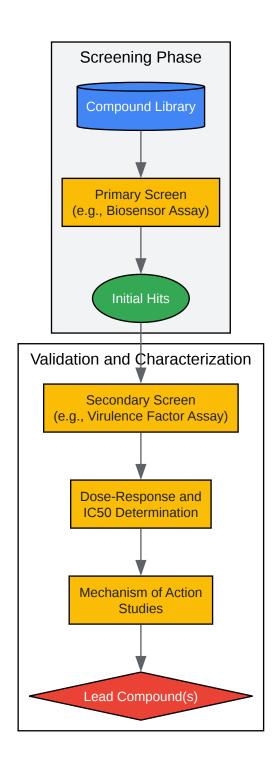
Procedure:

- Prepare a lawn of the C. violaceum indicator strain on an LB agar plate.
- Prepare LB soft agar and allow it to cool to approximately 45°C.
- Add a sub-threshold concentration of C6-HSL to the soft agar to induce violacein production.
- Inoculate the soft agar with the indicator strain.
- Pour the soft agar overlay onto the prepared LB agar plates.
- Spot different concentrations of N-Decanoyl-DL-homoserine lactone onto the surface of the soft agar.
- Incubate the plates overnight at 30°C.
- Observe for zones of inhibition of violacein production around the spots of the test compound. A clear zone with bacterial growth indicates quorum sensing inhibition, while a clear zone with no growth indicates antimicrobial activity.[5]

Experimental Workflows Screening for Quorum Sensing Inhibitors

The following diagram illustrates a typical workflow for screening and identifying novel quorum sensing inhibitors from a compound library.





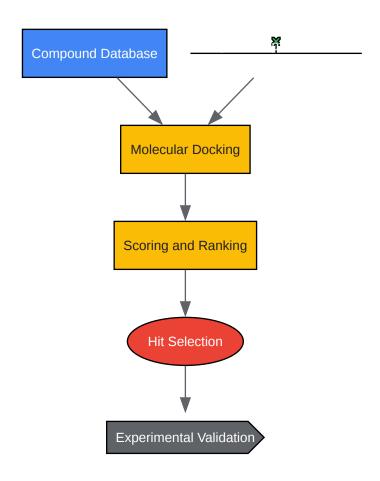
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Caption: A generalized workflow for the discovery of quorum sensing inhibitors.

Virtual Screening for Quorum Sensing Inhibitors



Computational methods are increasingly used to identify potential quorum sensing inhibitors. The following diagram outlines a typical in silico screening workflow.



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Caption: Workflow for virtual screening of potential quorum sensing inhibitors.

Conclusion

N-Decanoyl-DL-homoserine lactone is a key signaling molecule in bacterial quorum sensing. Its well-defined structure and role in regulating microbial group behaviors make it an important subject of study for researchers in microbiology, chemical biology, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the biological functions of **N-Decanoyl-DL-homoserine lactone** and the development of novel strategies to modulate bacterial communication.



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